Phenylhydroquinone diacetate

説明

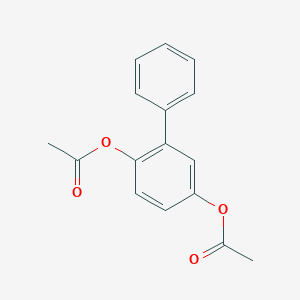

Structure

3D Structure

特性

IUPAC Name |

(4-acetyloxy-3-phenylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-11(17)19-14-8-9-16(20-12(2)18)15(10-14)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVDHXPXHBVBNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)OC(=O)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00877971 | |

| Record name | (1,1'-Biphenyl)-2,5-diol, diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00877971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58244-28-3 | |

| Record name | [1,1′-Biphenyl]-2,5-diol, 2,5-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58244-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-2,5-diol, diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058244283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-2,5-diol, diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00877971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58244-28-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Phenylhydroquinone Diacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 2-phenylhydroquinone diacetate, a molecule of interest in various research and development applications. The synthesis of this compound can be approached through two main strategies: the acetylation of a pre-formed 2-phenylhydroquinone core or the direct functionalization of a quinone precursor. This document outlines detailed experimental methodologies, presents quantitative data in a structured format, and includes graphical representations of the reaction pathways.

Pathway 1: Synthesis via 2-Phenylhydroquinone Intermediate

The most common and versatile approach to 2-phenylhydroquinone diacetate involves a two-step process: the synthesis of the 2-phenylhydroquinone backbone, followed by its acetylation.

Step 1A: Synthesis of 2-Phenylhydroquinone via Grignard Reaction

This classic organometallic approach involves the 1,4-addition of a phenyl Grignard reagent to p-benzoquinone. While effective, this reaction can be accompanied by side products, including 1,2-addition products and biphenyl.

Experimental Protocol:

A solution of phenylmagnesium bromide is prepared from bromobenzene and magnesium turnings in anhydrous diethyl ether under an inert atmosphere. This Grignard reagent is then added dropwise to a cooled solution of p-benzoquinone in diethyl ether. The reaction mixture is stirred and then quenched with a dilute acid, such as hydrochloric acid. The product, 2-phenylhydroquinone, is then isolated from the organic layer and purified, typically by column chromatography or recrystallization. While specific yields can vary, they are often moderate due to the formation of byproducts.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Materials | p-Benzoquinone, Phenylmagnesium Bromide | [1][2] |

| Solvent | Diethyl ether | [2] |

| Reaction Conditions | Low temperature, followed by acidic workup | [2] |

| Typical Yield | Moderate (can be variable) | [2] |

Reaction Pathway:

Step 1B: Synthesis of 2-Phenylhydroquinone via Suzuki Coupling

A more modern and often higher-yielding alternative is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction couples a boronic acid with a halide or triflate. In this case, 2-bromohydroquinone (or a protected version) can be coupled with phenylboronic acid.

Experimental Protocol:

To a reaction vessel containing 2-bromo-1,4-dimethoxybenzene (a protected form of 2-bromohydroquinone), phenylboronic acid, a palladium catalyst such as Pd(PPh₃)₄, and a base (e.g., sodium carbonate) are added in a suitable solvent system like a mixture of toluene and water. The mixture is heated under an inert atmosphere until the reaction is complete, as monitored by TLC or GC-MS. After cooling, the product is extracted, and the protecting methyl groups are cleaved using a reagent like boron tribromide (BBr₃) to yield 2-phenylhydroquinone.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Materials | 2-Bromo-1,4-dimethoxybenzene, Phenylboronic acid | [3][4] |

| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) | [4] |

| Base | Sodium Carbonate or similar | [4] |

| Reaction Conditions | Heated, inert atmosphere | [4] |

| Typical Yield | Generally good to excellent | [3] |

Reaction Pathway:

Step 2: Acetylation of 2-Phenylhydroquinone

This step is a straightforward esterification of the hydroxyl groups of 2-phenylhydroquinone.

Experimental Protocol:

2-Phenylhydroquinone is suspended in acetic anhydride. A catalytic amount of concentrated sulfuric acid is carefully added. The reaction is typically exothermic and proceeds readily. After stirring at room temperature, the reaction mixture is poured into water to precipitate the product. The solid 2-phenylhydroquinone diacetate is collected by filtration, washed with water, and can be further purified by recrystallization or distillation under reduced pressure.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Phenylhydroquinone | - |

| Reagents | Acetic Anhydride, Conc. Sulfuric Acid | [5][6] |

| Reaction Conditions | Room temperature, exothermic | [5] |

| Typical Yield | 96-98% (for hydroquinone) | [5] |

| Melting Point | 121-122 °C (for hydroquinone diacetate) | [5] |

Reaction Pathway:

References

Phenylhydroquinone Diacetate: A Technical Guide to its Solubility in Common Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of phenylhydroquinone diacetate (2,5-diacetoxybiphenyl) in common organic solvents. Due to a notable absence of comprehensive quantitative solubility data in publicly accessible literature, this document focuses on presenting available qualitative information, a detailed experimental protocol for determining solubility, and the theoretical principles governing the dissolution of this compound.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₆H₁₄O₄. It is the diacetate ester of phenylhydroquinone. The presence of both aromatic rings and ester functional groups in its structure dictates its solubility profile, making it a compound of interest in various fields, including polymer chemistry and as a potential intermediate in the synthesis of biologically active molecules. An understanding of its solubility is critical for its application in reaction chemistry, purification, and formulation development.

Quantitative and Qualitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant lack of quantitative data on the solubility of this compound in common organic solvents. However, some qualitative descriptions and a single quantitative data point have been identified. This information is summarized in the table below.

| Solvent | Solvent Class | Qualitative Solubility | Quantitative Solubility (at 25 °C) |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | 50 mg/mL[1][2] |

| Chloroform | Chlorinated Hydrocarbon | Soluble | Data not available |

| Diethyl Ether | Ether | Soluble | Data not available |

| Hot Ethanol | Alcohol | Soluble | Data not available |

| Hot Acetic Acid | Carboxylic Acid | Soluble | Data not available |

It is important to note that "hot" solvents will exhibit significantly different solvating properties compared to the same solvents at ambient temperature. The lack of standardized quantitative data underscores the need for experimental determination of the solubility of this compound for specific applications.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The following is a detailed methodology for the accurate determination of the solubility of this compound in various organic solvents. This method is based on the well-established isothermal shake-flask technique.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps and PTFE septa

-

Thermostatic shaker bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered solution with a known volume of the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is necessary for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent using the following formula, accounting for the dilution factor:

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution factor

-

3.3. Experimental Workflow Diagram

Biological Relevance and Signaling Pathway

While the primary focus of this guide is solubility, it is relevant to note the biological context of hydroquinone and its derivatives. Hydroquinone is a well-known inhibitor of tyrosinase, a key enzyme in the melanin biosynthesis pathway.[3][4][5] This inhibitory action is the basis for its use as a skin-lightening agent.[6][7][8] Phenylhydroquinone and its diacetate derivative are also investigated for their potential to modulate this pathway.[9]

The following diagram illustrates the mechanism of tyrosinase inhibition by hydroquinone, a pathway that is also relevant to the study of its derivatives like this compound.

This pathway illustrates how hydroquinone interferes with the enzymatic conversion of tyrosine to melanin precursors, thereby reducing pigment production.[10]

Conclusion

This technical guide has summarized the currently available solubility information for this compound in common organic solvents. The significant lack of quantitative data highlights a knowledge gap that can be addressed by following the detailed experimental protocol provided. Understanding the solubility of this compound is a critical step for its effective utilization in research and development. Furthermore, the biological context of its parent compound, hydroquinone, in the inhibition of melanin synthesis provides a rationale for its investigation in dermatological and cosmetic applications.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is the mechanism of Hydroquinone? [synapse.patsnap.com]

- 4. Studies on the Mechanism of Bleaching Effects of Hydroquinone and Its Derivatives [jstage.jst.go.jp]

- 5. biofor.co.il [biofor.co.il]

- 6. Hydroquinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. dermnetnz.org [dermnetnz.org]

- 8. support.withagency.com [support.withagency.com]

- 9. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Understanding Tyrosinase Inhibitors [614beauty.com]

Spectroscopic Profile of Phenylhydroquinone Diacetate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Phenylhydroquinone diacetate (CAS 58244-28-3), a key organic intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| Synonyms | [1,1′-Biphenyl]-2,5-diol, 2,5-diacetate; 2,5-Diacetoxybiphenyl |

| CAS Number | 58244-28-3 |

| Molecular Formula | C₁₆H₁₄O₄ |

| Molecular Weight | 270.28 g/mol [] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.30 - 7.50 | m | 5H | Phenyl-H |

| ~ 7.10 - 7.25 | m | 3H | Hydroquinone-H |

| ~ 2.30 | s | 3H | Acetate-CH₃ |

| ~ 2.28 | s | 3H | Acetate-CH₃ |

¹³C NMR (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ 169.5 | C=O (acetate) |

| ~ 169.3 | C=O (acetate) |

| ~ 148.0 | C-O |

| ~ 147.5 | C-O |

| ~ 138.0 | Quaternary Phenyl-C |

| ~ 130.0 - 127.0 | Phenyl-CH & Hydroquinone-CH |

| ~ 125.0 | Quaternary Hydroquinone-C |

| ~ 21.0 | Acetate-CH₃ |

| ~ 20.8 | Acetate-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 1760 | Strong | C=O Stretch (Ester) |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1200 | Strong | C-O Stretch (Ester) |

| ~ 1015 | Medium | O-C-C Stretch (Ester) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 270.09 | [M]⁺ (Molecular Ion) |

| 228.08 | [M - C₂H₂O]⁺ |

| 186.07 | [M - 2(C₂H₂O)]⁺ |

| 43.02 | [C₂H₃O]⁺ |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are provided below. These are generalized procedures and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

A solution of this compound (10-20 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, ~0.6 mL). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

For solid samples, a KBr pellet is prepared by grinding a small amount of this compound (1-2 mg) with dry potassium bromide (100-200 mg). The mixture is then pressed into a transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The IR spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry

Mass spectra are typically obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The molecules are ionized by a beam of electrons, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Phenylhydroquinone Diacetate: A Technical Guide on its Chemistry and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylhydroquinone diacetate, a derivative of hydroquinone, represents a class of organic compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and putative biological activities of this compound. While specific historical records detailing its initial discovery are sparse, its synthesis is rooted in well-established acetylation reactions of hydroquinones. Drawing parallels from structurally related hydroquinone derivatives, this document explores its potential antioxidant and anti-inflammatory properties, hypothesizing its interaction with key cellular signaling pathways such as Nrf2, NF-κB, and MAPK. This guide presents detailed experimental protocols for the synthesis of related compounds, summarizes available quantitative data, and provides visualizations of relevant biological pathways to facilitate further research and development in this area.

Introduction and Historical Context

The study of hydroquinone and its derivatives has been a cornerstone of organic chemistry for over a century, driven by their diverse applications ranging from photographic developers to polymerization inhibitors and cosmetic skin-lightening agents. The introduction of a phenyl group to the hydroquinone scaffold, and subsequent acetylation to yield this compound, represents a structural modification that is anticipated to modulate its physicochemical and biological properties.

The primary motivation for the synthesis and study of this compound and its analogs lies in the potential to enhance the therapeutic properties of the parent hydroquinone molecule. Acetylation is a common strategy in medicinal chemistry to improve the bioavailability and stability of compounds containing hydroxyl groups. The acetyl groups can increase lipophilicity, potentially facilitating cell membrane permeability, and can be cleaved by intracellular esterases to release the active hydroquinone form.

Synthesis of Phenylhydroquinone Derivatives

The synthesis of this compound typically involves a two-step process: the phenylation of hydroquinone followed by acetylation. While a specific protocol for the direct synthesis of 2-phenylhydroquinone diacetate was not found in the literature reviewed, established methods for the synthesis of related compounds provide a clear blueprint.

Synthesis of 2-(1-phenylethyl)hydroquinone Diacetate

A process for preparing 2-(1-phenylethyl)hydroquinone and its subsequent diacetate has been detailed, which involves the alkylation of hydroquinone with styrene[2].

Experimental Protocol:

-

Alkylation of Hydroquinone: Hydroquinone is reacted with styrene in a non-polar organic solvent in the presence of a solid acid catalyst. The use of a solid acid catalyst, such as amorphous silica aluminate or phosphoric acid/sulfuric acid on SiO₂, is advantageous as it minimizes the production of dialkylated hydroquinone and allows for easier product isolation and catalyst recycling[2]. The differential solubility of the mono-alkylated product in non-polar solvents facilitates its separation from the reaction mixture[2].

-

Acetylation: The resulting 2-(1-phenylethyl)hydroquinone is then reacted with acetic anhydride or acetyl chloride to yield 2-(1-phenylethyl)hydroquinone diacetate[2].

Synthesis of 2-p-Acetylthis compound

A detailed procedure for the synthesis of 2-p-acetylthis compound is available in Organic Syntheses[1].

Experimental Protocol:

-

Preparation of 2-p-Acetylphenylhydroquinone: This intermediate is prepared through a multi-step process involving the coupling of p-aminoacetophenone with quinone, followed by reduction[1].

-

Acetylation: A suspension of 2-p-acetylphenylhydroquinone (35 g, 0.153 mole) in acetic anhydride (77 ml) is treated with concentrated sulfuric acid (0.5 ml). The reaction is exothermic, and the hydroquinone dissolves readily. The solution is allowed to stand at room temperature overnight and then poured into water (400 ml) to precipitate the diacetate[1].

-

Purification: The crude 2-p-acetylthis compound is collected by filtration, dried, and then purified by distillation at reduced pressure (b.p. 236–241°C/1 mm or 182–190°C/0.1 mm)[1].

Quantitative Data

Quantitative data specifically for this compound's biological activity is limited in the available literature. However, data for related synthesis procedures provide insights into reaction yields and physical properties.

| Compound | Starting Materials | Catalyst/Reagent | Yield | Melting Point (°C) | Reference |

| Hydroquinone Diacetate | Hydroquinone, Acetic Anhydride | Concentrated Sulfuric Acid | 96-98% | 121-122 | [3] |

| 2-p-Acetylthis compound | 2-p-Acetylphenylhydroquinone, Acetic Anhydride | Concentrated Sulfuric Acid | High | - | [1] |

| 2-(1-phenylethyl)hydroquinone | Hydroquinone, Styrene | Solid Acid Catalyst | - | - | [2] |

Putative Biological Activity and Signaling Pathways

Based on the known biological activities of hydroquinone and other phenolic compounds, this compound is hypothesized to possess antioxidant and anti-inflammatory properties. The diacetate form likely acts as a prodrug, being hydrolyzed in vivo to the active phenylhydroquinone.

Antioxidant Activity

Hydroquinones are well-known antioxidants due to their ability to donate hydrogen atoms from their hydroxyl groups to neutralize free radicals. The presence of a phenyl group may further enhance this activity by stabilizing the resulting phenoxyl radical through resonance.

Potential Signaling Pathway: Nrf2 Activation

A key mechanism by which phenolic antioxidants exert their protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Caption: Nrf2 antioxidant response pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination and subsequent proteasomal degradation. Oxidative stress or electrophilic compounds, such as the quinone form of phenylhydroquinone, can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Phenolic compounds are known to possess anti-inflammatory properties by modulating key signaling pathways that regulate the expression of pro-inflammatory mediators.

Potential Signaling Pathways: NF-κB and MAPK Inhibition

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.

References

Phenylhydroquinone Diacetate: A Comprehensive Technical Guide to its Mechanism of Action in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylhydroquinone diacetate, a derivative of phenylhydroquinone, is a versatile molecule in organic synthesis. Its reactivity is primarily centered around the two acetate groups and the aromatic core, making it a valuable precursor and intermediate in a variety of organic transformations. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in organic reactions, with a focus on its role in the Fries rearrangement, as a potential acetylating agent, its function as a protecting group, and its prospective antioxidant activity. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to support researchers and professionals in drug development and organic synthesis.

Core Mechanisms of Action

The reactivity of this compound is dictated by the interplay of its functional groups: the phenyl substituent, the hydroquinone ring, and the two acetate esters. These features allow it to participate in a range of reactions, each with a distinct mechanism of action.

Electrophilic Aromatic Substitution: The Fries Rearrangement

The most well-documented reaction of this compound is the Fries rearrangement, an important method for the synthesis of acylphenols. This reaction involves the intramolecular rearrangement of the acetyl group from the phenolic ester to the aromatic ring, yielding ortho- and para-hydroxyacetophenones.[1][2]

The Fries rearrangement is typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), or Brønsted acids.[3] The reaction is believed to proceed through the formation of an acylium ion intermediate.[1][2] The mechanism can be described as follows:

-

Coordination of the Lewis Acid: The Lewis acid coordinates to the carbonyl oxygen of one of the acetate groups. This coordination polarizes the carbonyl group and weakens the ester linkage.

-

Formation of the Acylium Ion: The weakened ester bond cleaves to form an acylium ion (CH₃CO⁺) and a phenoxide-Lewis acid complex.

-

Electrophilic Aromatic Substitution: The highly electrophilic acylium ion then attacks the electron-rich aromatic ring at the ortho or para position.

-

Rearomatization and Work-up: The resulting intermediate rearomatizes by losing a proton. Subsequent aqueous work-up liberates the hydroxyacetophenone product.

The regioselectivity of the Fries rearrangement is influenced by reaction conditions:

-

Temperature: Lower temperatures (around 60°C) generally favor the formation of the para product (kinetic control), while higher temperatures (above 160°C) favor the ortho product (thermodynamic control).[4] The ortho isomer can form a more stable chelate with the Lewis acid, which is favored at higher temperatures.

-

Solvent: The polarity of the solvent can also influence the product distribution.

Diagram: Mechanism of the Fries Rearrangement

Caption: Mechanism of the Lewis acid-catalyzed Fries rearrangement.

The yields of the ortho and para products in the Fries rearrangement of hydroquinone diacetate are dependent on the reaction conditions.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Ortho-isomer Yield (%) | Para-isomer Yield (%) | Reference |

| AlCl₃ | None | 160-165 | 3 | 64-77 (as 2,5-dihydroxyacetophenone) | - | Organic Syntheses, Coll. Vol. 3, p.280 (1955) |

| ZnCl₂ | Acetic Acid | 152-159 | 0.33 | - | 61-65 (as 2,4-dihydroxyacetophenone from resorcinol diacetate) | Organic Syntheses, Coll. Vol. 3, p.761 (1955) |

| H₂SO₄ | Acetic Acid | 124 | 1.25 | - | 68 (as 2,4-dihydroxyacetophenone from resorcinol diacetate) | US Patent 5,621,146 |

-

Materials:

-

Hydroquinone diacetate (50 g, 0.257 mol)

-

Anhydrous aluminum chloride (116 g, 0.87 mol)

-

Crushed ice

-

Concentrated hydrochloric acid

-

Water

-

95% Ethanol (for recrystallization)

-

-

Procedure:

-

A mixture of dry hydroquinone diacetate and anhydrous aluminum chloride is finely powdered and placed in a dry round-bottomed flask fitted with an air condenser and a gas-absorption trap.

-

The flask is heated in an oil bath. The temperature is slowly raised to 160-165°C and maintained for approximately 3 hours. Evolution of hydrogen chloride gas indicates the progress of the reaction.

-

After cooling to room temperature, the excess aluminum chloride is decomposed by the slow addition of crushed ice followed by concentrated hydrochloric acid.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

The crude product can be recrystallized from water or 95% ethanol to yield pure 2,5-dihydroxyacetophenone.

-

Acetylating Agent

This compound can theoretically act as an acetylating agent for nucleophiles such as alcohols and amines, transferring one or both of its acetyl groups. This reactivity stems from the electrophilic nature of the carbonyl carbon in the acetate groups.

The mechanism of acetylation using this compound would likely involve nucleophilic acyl substitution.

-

Nucleophilic Attack: A nucleophile (e.g., an alcohol or amine) attacks the carbonyl carbon of an acetate group.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Leaving Group Departure: The phenoxide group, being a relatively good leaving group (especially after protonation), departs, leading to the formation of the acetylated nucleophile and phenylhydroquinone monoacetate or phenylhydroquinone.

The efficiency of this reaction would depend on the nucleophilicity of the attacking species and the reaction conditions (e.g., presence of a base or acid catalyst).

Diagram: this compound as an Acetylating Agent

Caption: Proposed mechanism for the acetylation of a nucleophile.

Protecting Group Chemistry

The diacetate functionality of this compound allows it to serve as a protecting group for the hydroxyl groups of phenylhydroquinone. The acetate groups are generally stable to a range of reaction conditions but can be readily removed when desired.

The deprotection of the acetate groups is typically achieved by hydrolysis under acidic or basic conditions.

-

Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to give a carboxylate and a phenoxide. Protonation during work-up yields the free hydroxyl group.

-

Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, and after a series of proton transfers, the ester is cleaved to the carboxylic acid and the phenol.

Diagram: Deprotection of this compound

Caption: Mechanisms for the deprotection of the acetate groups.

Antioxidant Activity (as a Pro-drug)

Phenylhydroquinone itself is known to possess antioxidant properties due to the ability of its hydroxyl groups to donate hydrogen atoms to scavenge free radicals. This compound can be considered a pro-drug of phenylhydroquinone. In a biological system, it is plausible that enzymatic hydrolysis of the acetate groups would release the active phenylhydroquinone.

-

Hydrolysis: Esterase enzymes in the body could hydrolyze the acetate groups of this compound.

-

Release of Phenylhydroquinone: This hydrolysis would release phenylhydroquinone.

-

Radical Scavenging: The free hydroxyl groups of phenylhydroquinone can then participate in antioxidant activity by donating a hydrogen atom to a free radical (R•), thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance.

This pro-drug approach could potentially improve the bioavailability and stability of phenylhydroquinone.

Diagram: this compound as an Antioxidant Pro-drug

Caption: Proposed mechanism of antioxidant action via pro-drug activation.

Conclusion

This compound is a multifaceted molecule with significant potential in organic synthesis and medicinal chemistry. Its primary and most studied mechanism of action is the Fries rearrangement, providing a valuable route to substituted hydroxyacetophenones. Furthermore, its potential to act as an acetylating agent, a protecting group for phenylhydroquinone, and an antioxidant pro-drug highlights its versatility. The detailed mechanisms, quantitative data, and experimental protocols presented in this guide are intended to provide a solid foundation for researchers and professionals to explore and utilize the full potential of this compound in their work. Further research into its broader reactivity and biological activity is warranted to fully elucidate its capabilities.

References

Phenylhydroquinone Diacetate: A Comprehensive Health and Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical health and safety information for Phenylhydroquinone Diacetate (CAS No. 58244-28-3). The following sections detail the compound's hazard identification, handling and storage procedures, exposure controls, and emergency measures. All quantitative data is summarized for clarity, and a general experimental workflow for chemical safety assessment is provided.

Section 1: Chemical Identification and Physical Properties

This compound, also known as 2,5-Diacetoxybiphenyl, is an off-white to light beige crystalline powder.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄O₄ | [2] |

| Molecular Weight | 270.28 g/mol | [2] |

| Melting Point | 66 - 71 °C | [3] |

| Boiling Point | 418.8 °C at 760 mmHg | [1] |

| Flash Point | 212 °C | [1] |

| Density | 1.175 g/cm³ | [1] |

| Appearance | Off-white to light beige crystalline powder | [1] |

Section 2: Hazard Identification and Toxicological Information

The toxicological properties of this compound have not been fully investigated.[4] However, based on available Safety Data Sheets (SDS), it is classified as causing skin and eye irritation, and may cause respiratory irritation.[5]

GHS Classification:

-

Skin Irritation: Category 2[5]

-

Eye Irritation: Category 2[5]

-

Specific target organ toxicity – single exposure: Category 3 (Respiratory tract irritation)[5]

Quantitative Toxicity Data:

| Endpoint | Value | Species | Route | Reference |

| Oral LD50 (ATE) | > 2000 mg/kg | Not specified | Oral | [3] |

| Dermal LD50 (ATE) | > 2000 mg/kg | Not specified | Dermal | [3] |

Section 3: Handling, Storage, and Exposure Controls

Proper handling and storage procedures are crucial to minimize risk when working with this compound.

Handling:

-

Wash hands thoroughly after handling.[4]

-

Use in a well-ventilated area.[4]

-

Avoid contact with eyes, skin, and clothing.[4]

-

Avoid ingestion and inhalation.[4]

-

Keep container tightly closed when not in use.[4]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Keep refrigerated (Store below 4°C/39°F).[4]

-

Incompatible with strong oxidizing agents.[3]

Exposure Controls and Personal Protective Equipment (PPE):

-

Engineering Controls: A laboratory fume hood or other appropriate local exhaust ventilation should be used.[6] Facilities should be equipped with an eyewash station and a safety shower.[4]

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]

-

Skin Protection: Wear protective gloves and a laboratory coat.[4]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Section 4: First Aid and Firefighting Measures

First Aid Procedures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[4]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical attention.[4]

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Section 5: Experimental Protocols and Workflows

While specific experimental protocols for this compound are not available, the following section outlines a general workflow for assessing the acute oral toxicity of a chemical substance, based on OECD guidelines.

General Protocol for Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 425):

This method, known as the Up-and-Down Procedure (UDP), is designed to estimate the LD50 with a reduced number of animals.

-

Animal Selection and Preparation:

-

Use healthy, young adult laboratory rodents (e.g., rats or mice) of a single sex (typically females, as they are often more sensitive).[7]

-

Acclimatize the animals to the laboratory conditions for at least 5 days.

-

Animals should be fasted (with access to water) before administration of the test substance.[8]

-

-

Dose Selection and Administration:

-

Select a starting dose based on available information about the substance's toxicity. A default starting dose of 175 mg/kg is often used if no information is available.

-

Administer the substance orally via gavage in a single dose.[8]

-

-

Observation:

-

Observe the animal for signs of toxicity and mortality shortly after dosing and periodically for at least 14 days.[8]

-

Record all signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

-

-

Dose Adjustment (Up-and-Down Procedure):

-

If the animal survives, the dose for the next animal is increased by a specific factor (e.g., 3.2).

-

If the animal dies, the dose for the next animal is decreased by the same factor.

-

This process continues until a specified number of reversals in outcome (survival/death) are observed.

-

-

Data Analysis and LD50 Calculation:

-

The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

-

Diagrams:

References

- 1. OECD Chemical Testing Guidelines 2025 Updated [auxilife.com]

- 2. Phenyl hydroquinone diacetate | CymitQuimica [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

Commercial Suppliers and Technical Profile of High-Purity Phenylhydroquinone Diacetate: A Guide for Researchers

For Immediate Release

This technical guide is intended for researchers, scientists, and drug development professionals interested in the procurement and application of high-purity Phenylhydroquinone diacetate (PHD), also known by its IUPAC name, (4-acetyloxy-3-phenylphenyl) acetate. This document provides a comprehensive overview of commercial suppliers, key chemical and physical properties, and detailed experimental protocols relevant to its application in research and development.

Commercial Availability

High-purity this compound is available from several reputable chemical suppliers catering to the research and pharmaceutical industries. The purity levels typically offered are ≥98% or ≥99%.

| Supplier | Available Purity | Catalog Number/Reference |

| BOC Sciences | 95%, 99% | Custom |

| CymitQuimica | Not Specified | IN-DA003TPS |

| Thermo Scientific (Alfa Aesar) | 98% | Not Available |

Table 1: Commercial Suppliers of this compound

Physicochemical Properties

This compound is a solid, light cream-colored powder. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 58244-28-3 | [1][2] |

| Molecular Formula | C₁₆H₁₄O₄ | [1][2] |

| Molecular Weight | 270.28 g/mol | [2] |

| Melting Point | 66 - 71 °C | [3] |

| Density | 1.175 g/cm³ | [2] |

| Appearance | Solid, Light cream powder | [3] |

Table 2: Physicochemical Properties of this compound

Synthesis and Purification

The synthesis of this compound typically involves the acetylation of phenylhydroquinone. A general laboratory-scale synthesis protocol is as follows:

Synthesis of 2-p-acetylthis compound

A related diacetate, 2-p-acetylthis compound, can be synthesized by treating 2-p-acetylphenylhydroquinone with acetic anhydride in the presence of a catalytic amount of concentrated sulfuric acid. The reaction is exothermic and proceeds rapidly. The crude product is obtained by pouring the reaction mixture into water, followed by filtration and drying.[1] Purification can be achieved by distillation under reduced pressure.[1]

General Acetylation of Hydroquinones

A more general method for the diacetylation of hydroquinones involves the reaction of the hydroquinone with acetic anhydride. This reaction can be catalyzed by a drop of concentrated sulfuric acid. The mixture warms up quickly as the hydroquinone dissolves. After a short period, the solution is poured onto crushed ice to precipitate the diacetate product. The solid is then collected by filtration, washed with water, and dried.[2] For higher purity, recrystallization from a suitable solvent such as dilute ethanol can be performed.[2]

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is crucial for research applications. Several analytical techniques can be employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC-UV method can be developed for the analysis of this compound. A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water.[4] Detection is performed using a UV detector. The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[4]

Gas Chromatography (GC)

Gas chromatography, coupled with a Flame Ionization Detector (FID), is another suitable method for the analysis of phenolic compounds.[5] For volatile compounds like this compound, a wide-bore fused-silica open tubular column can be used.[5] The identity of the compound can be confirmed by a second GC column of different polarity or by Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation and confirmation of the identity of this compound. Spectral data for the parent compound, phenylhydroquinone, is available in public databases and can serve as a reference.[6]

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with GC or LC, provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl groups.[6]

Biological Activity and Potential Applications in Drug Development

While direct studies on the biological activity of this compound are limited, its structural relationship to phenylhydroquinone and other diacetate prodrugs suggests several potential areas of investigation.

Prodrug Strategy

This compound can be considered a prodrug of phenylhydroquinone. The acetate groups can be hydrolyzed in vivo by esterases to release the active phenylhydroquinone.[7] This strategy is often employed to improve the bioavailability and stability of phenolic compounds.[7]

Antioxidant and Anti-inflammatory Effects

The parent compound, hydroquinone, has demonstrated antioxidant and anti-inflammatory properties.[8][9] It can inhibit platelet aggregation and the production of thromboxane, suggesting a possible role in cardiovascular diseases.[8][9] Phenylhydroquinone, as a metabolite of the fungicide o-phenylphenol, is metabolized by prostaglandin (H) synthase to phenylbenzoquinone, indicating its involvement in redox cycling and potential for inducing oxidative stress.[10] The antioxidant activity of this compound, following its conversion to phenylhydroquinone, could be evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[11]

Signaling Pathways

The biological effects of the released phenylhydroquinone are likely mediated through various signaling pathways. As an antioxidant, it may modulate pathways sensitive to reactive oxygen species (ROS). Its anti-inflammatory effects could involve the inhibition of cyclooxygenase (COX) enzymes and the subsequent reduction in prostaglandin synthesis.[9]

Experimental Protocols

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is adapted for the evaluation of the antioxidant activity of the hydrolyzed this compound.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in ethanol.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). To mimic in vivo conditions, the diacetate can be hydrolyzed using a purified esterase or a cell lysate containing esterase activity.

-

Assay Procedure:

-

Add 1 mL of the DPPH solution to 5 mL of the hydrolyzed sample solution at various concentrations.

-

Shake the mixture vigorously.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

-

Ascorbic acid can be used as a positive control.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Conclusion

High-purity this compound is a readily available research chemical with potential applications in drug development, particularly as a prodrug for delivering phenylhydroquinone. Its anticipated antioxidant and anti-inflammatory properties warrant further investigation. The analytical methods and experimental protocols outlined in this guide provide a solid foundation for researchers to assess its quality and explore its biological activities.

References

- 1. rsc.org [rsc.org]

- 2. settek.com [settek.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002434) [hmdb.ca]

- 4. Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. Phenylhydroquinone | C12H10O2 | CID 14116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A potential prodrug for a green tea polyphenol proteasome inhibitor: evaluation of the peracetate ester of (-)-epigallocatechin gallate [(-)-EGCG] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiplatelet, antioxidative, and anti-inflammatory effects of hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-Inflammatory and Antioxidant Activities of Lipophilic Fraction from Liriope platyphylla Seeds Using Network Pharmacology, Molecular Docking, and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ojs.openagrar.de [ojs.openagrar.de]

Phenylhydroquinone Diacetate: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylhydroquinone diacetate, also known as 2,5-diacetoxybiphenyl, is a valuable and versatile building block in organic synthesis. Its unique structural features, combining a biphenyl scaffold with two acetate-protected hydroxyl groups, allow for a diverse range of chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and its applications in the construction of complex organic molecules, including substituted biphenyls and liquid crystals.

Chemical and Physical Properties

This compound is a stable, crystalline solid. The acetate groups serve as protecting groups for the hydroxyl functionalities of phenylhydroquinone, allowing for selective reactions at other positions of the biphenyl core. These protecting groups can be readily removed under basic or acidic conditions to liberate the free hydroxyls for further functionalization.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 58244-28-3 | [1] |

| Molecular Formula | C₁₆H₁₄O₄ | [1] |

| Molecular Weight | 270.28 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Not explicitly found, but related compounds have cited melting points. | |

| Density | 1.175 g/cm³ | [1] |

| Solubility | Soluble in many common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | |

| IUPAC Name | (4-acetyloxy-3-phenylphenyl) acetate | [1] |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | Specific peak assignments not explicitly found in searches. Typical shifts for acetyl protons would be around δ 2.0-2.3 ppm, and aromatic protons would appear in the δ 7.0-7.8 ppm region. |

| ¹³C NMR | Specific peak list not explicitly found in searches. Expected signals would include those for the acetyl carbonyl carbons (~168-170 ppm), methyl carbons (~20-22 ppm), and aromatic carbons (120-150 ppm). |

| Infrared (IR) | Characteristic absorptions are expected for the C=O stretching of the acetate groups (~1760 cm⁻¹) and C-O stretching (~1200 cm⁻¹), as well as aromatic C-H and C=C stretching. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 270.28. Fragmentation would likely involve the loss of ketene (CH₂=C=O, 42 Da) or acetyl groups (CH₃CO, 43 Da). |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of phenylhydroquinone. Phenylhydroquinone itself can be synthesized via several methods, including the coupling of a phenyldiazonium salt with benzoquinone.

Experimental Protocol: Synthesis of this compound

This protocol describes the acetylation of phenylhydroquinone using acetic anhydride and a catalytic amount of sulfuric acid.

Materials:

-

Phenylhydroquinone

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Crushed ice

-

Water

-

Ethanol (for recrystallization, optional)

Procedure:

-

In a flask, suspend phenylhydroquinone in acetic anhydride.

-

Carefully add a few drops of concentrated sulfuric acid to the suspension with stirring. The reaction is exothermic, and the solid should dissolve.

-

After the initial reaction subsides, continue stirring at room temperature for a designated period (e.g., 1 hour) to ensure complete reaction.

-

Pour the reaction mixture slowly onto crushed ice with stirring to precipitate the product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid and acetic anhydride.

-

Dry the product in a desiccator. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.

Caption: Synthesis of this compound.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in a variety of organic transformations, primarily leveraging the reactivity of its biphenyl core and the latent hydroxyl functionalities.

Fries Rearrangement

The Fries rearrangement is a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[2][3] In the case of this compound, this reaction provides access to valuable dihydroxyacetophenone derivatives, which can be difficult to synthesize through direct Friedel-Crafts acylation of phenylhydroquinone.[3][4] The regioselectivity of the rearrangement (ortho- vs. para-acylation) can be controlled by the reaction temperature, with higher temperatures generally favoring the ortho-product.[5]

This protocol is adapted from the procedure for the synthesis of 2,5-dihydroxyacetophenone from hydroquinone diacetate and can be applied to this compound.[3][6]

Materials:

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Crushed ice

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

In a dry flask equipped with a condenser and a gas trap, thoroughly mix finely powdered this compound and anhydrous aluminum chloride.

-

Slowly heat the mixture in an oil bath. As the temperature rises to 110-120 °C, the evolution of hydrogen chloride gas should begin.

-

Continue to slowly raise the temperature to 160-165 °C and maintain it for approximately 3 hours.[6] The reaction mixture will become a pasty mass.

-

After cooling to room temperature, carefully decompose the aluminum chloride complex by adding crushed ice, followed by concentrated hydrochloric acid.

-

Collect the resulting solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from water or ethanol to yield the corresponding dihydroxyacetophenone derivative.[6]

Caption: Fries Rearrangement of this compound.

Synthesis of Substituted Biphenyls

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science.[7] this compound can be a precursor to more complex, functionalized biphenyls. After deprotection of the acetate groups to reveal the diol, the hydroxyl groups can be converted to triflates or other leaving groups, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide variety of substituents at these positions.[8][9]

Caption: Workflow for Substituted Biphenyl Synthesis.

Protecting Group for Phenols

The diacetate moiety in this compound can be viewed as a protected form of a dihydric phenol. This strategy can be extended to the use of acetate as a protecting group for phenols in multi-step syntheses.[10] Acetylation is a robust method for protecting hydroxyl groups from a variety of reaction conditions, such as oxidations or certain coupling reactions. Deprotection is typically straightforward, involving basic hydrolysis (e.g., with sodium hydroxide or potassium carbonate in methanol) or acidic hydrolysis.[6]

Precursor for Liquid Crystals and Polymers

Biphenyl diols are important structural motifs in the design of thermotropic liquid crystals and high-performance polymers.[2][7][11] The rigid biphenyl core imparts thermal stability and contributes to the anisotropic properties required for liquid crystallinity. Phenylhydroquinone, obtained from the deprotection of this compound, can be used as a monomer in polymerization reactions to create polyesters, polycarbonates, and polyurethanes with desirable thermal and mechanical properties.[12]

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its utility stems from the stable, yet easily cleavable, acetate protecting groups and the reactive biphenyl core. Through reactions such as the Fries rearrangement, and by serving as a precursor for cross-coupling reactions and polymerization, this compound provides synthetic chemists with a powerful tool for the construction of a wide array of complex and valuable molecules. This guide has provided a foundational understanding of its properties and applications, complete with detailed protocols to facilitate its use in the research laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. benchchem.com [benchchem.com]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 15.08 MHz, DMSO-d6, experimental) (HMDB0002434) [hmdb.ca]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. EP0894783A1 - Process for the synthesis of phenol from benzene - Google Patents [patents.google.com]

- 9. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 10. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 12. WO2005063664A1 - Process for conversion of phenol to hydroquinone and quinones - Google Patents [patents.google.com]

Methodological & Application

Acetylation of Phenylhydroquinone to Yield Diacetate: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the acetylation of phenylhydroquinone to its diacetate form is a critical chemical transformation. This process not only serves as a protective measure for the reactive hydroquinone moiety but also enhances the compound's lipophilicity, potentially improving its cellular uptake and pharmacokinetic properties. Phenylhydroquinone diacetate can function as a prodrug, releasing the active phenylhydroquinone through enzymatic hydrolysis within a biological system.

This document provides detailed application notes and experimental protocols for the synthesis of this compound. Furthermore, it explores the potential therapeutic applications of this compound, drawing insights from the biological activities of its parent compound, phenylhydroquinone, and related hydroquinone derivatives.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound, based on established protocols for similar hydroquinone acetylations.

| Parameter | Value | Reference |

| Reactants | ||

| Phenylhydroquinone | 1.0 mole equivalent | N/A |

| Acetic Anhydride | 2.0 - 2.2 mole equivalents | N/A |

| Catalyst (Sulfuric Acid) | 0.005 - 0.01 mole equivalents | N/A |

| Reaction Conditions | ||

| Temperature | Room temperature to 50°C | N/A |

| Reaction Time | 5 minutes to overnight | N/A |

| Product Characteristics | ||

| Yield | 90-98% | N/A |

| Melting Point | ~104-105°C | [1] |

Experimental Protocols

This section details the laboratory procedure for the acetylation of phenylhydroquinone.

Synthesis of this compound

Objective: To synthesize this compound via the acetylation of phenylhydroquinone using acetic anhydride and a catalytic amount of sulfuric acid.

Materials:

-

Phenylhydroquinone

-

Acetic Anhydride (freshly distilled for best results)

-

Concentrated Sulfuric Acid

-

Crushed Ice

-

Water (distilled or deionized)

-

Ethanol (for recrystallization, optional)

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

-

Vacuum source

Procedure:

-

Reaction Setup: In a clean, dry Erlenmeyer flask, combine 1.0 mole equivalent of phenylhydroquinone with 2.0 to 2.2 mole equivalents of acetic anhydride.

-

Catalyst Addition: While stirring the mixture, carefully add a catalytic amount (e.g., 1-2 drops per 10 g of hydroquinone) of concentrated sulfuric acid. The reaction is exothermic, and the temperature of the mixture will rise as the solid dissolves.

-

Reaction: Continue stirring the solution. The reaction is typically rapid and can be complete within 5-15 minutes at room temperature. For ensuring complete conversion, the reaction can be allowed to proceed for a longer duration (e.g., overnight) at room temperature.

-

Precipitation: Pour the clear reaction mixture slowly into a beaker containing a large volume of crushed ice and water (approximately 8-10 times the volume of the reaction mixture) with stirring. A white crystalline solid of this compound will precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold water to remove any unreacted acetic anhydride and sulfuric acid.

-

Drying: Dry the product to a constant weight. This can be done in a vacuum desiccator over a suitable drying agent (e.g., phosphorus pentoxide) or in a vacuum oven at a low temperature.

-

Purification (Optional): If a higher purity is required, the crude product can be recrystallized from a suitable solvent, such as dilute ethanol.

Workflow for this compound Synthesis

Caption: Experimental workflow for the synthesis of this compound.

Application Notes for Drug Development

While direct studies on the biological activities of this compound are limited, its role as a prodrug for phenylhydroquinone allows for inferred applications based on the known biological effects of the parent compound and related hydroquinone derivatives.

Potential as an Anticancer Agent

Phenylhydroquinone has been shown to induce thymic atrophy by up-regulating apoptosis through the activation of p53.[1] The diacetate, by delivering phenylhydroquinone to cancer cells, could serve as a therapeutic strategy. The acetylation may improve the compound's ability to cross cell membranes, leading to higher intracellular concentrations of the active phenylhydroquinone.

Furthermore, hydroquinone derivatives have been investigated for their anticancer properties. Studies have shown that hydroquinone itself exhibits in vitro and in vivo anti-cancer activity in various cancer cell lines and mouse models.[2] The proposed mechanism involves the induction of cell death and suppression of angiogenesis.[2]

Potential as an Anti-inflammatory Agent

Hydroquinone and its derivatives have demonstrated anti-inflammatory properties.[2] The mechanism of action is thought to involve the modulation of inflammatory signaling pathways. Phenylhydroquinone, as a metabolite of the fungicide o-phenylphenol, has been studied in the context of its metabolism by prostaglandin (H) synthase, an enzyme involved in inflammation.[3] This suggests a potential role for phenylhydroquinone in modulating inflammatory processes.

Involvement in Signaling Pathways

The biological activity of phenylhydroquinone is linked to the p53 signaling pathway . Phenylhydroquinone has been observed to activate p53, a tumor suppressor protein, leading to apoptosis in thymocytes.[1] The activation of p53 is a critical mechanism in cancer therapy, as it can induce cell cycle arrest and programmed cell death in cancer cells.

Additionally, the metabolism of phenylhydroquinone can lead to the formation of phenylbenzoquinone, a reactive species that may play a role in its biological effects.[3] This metabolic activation could be relevant in the context of its potential carcinogenic or anticancer activities, depending on the cellular context and concentration.

Proposed Signaling Pathway for Phenylhydroquinone

Caption: Proposed mechanism of action for this compound as a prodrug.

Conclusion

The acetylation of phenylhydroquinone to its diacetate is a straightforward and high-yielding reaction that provides a more stable and potentially more bioavailable form of the active compound. For researchers in drug development, this compound represents a promising lead compound for further investigation, particularly in the areas of oncology and inflammatory diseases. Future studies should focus on directly evaluating the biological activity of the diacetate form and further elucidating the specific signaling pathways it modulates.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of phenylhydroquinone by prostaglandin (H) synthase: possible implications in o-phenylphenol carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Phenylhydroquinone Diacetate in Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phenylhydroquinone diacetate as a monomer in the synthesis of aromatic polyesters. Detailed protocols, quantitative data, and potential applications are presented to guide researchers in utilizing this monomer for the development of advanced polymeric materials.

Introduction

This compound is a derivative of hydroquinone that can be employed as a monomer in polycondensation reactions to synthesize aromatic polyesters. The presence of the phenyl group on the hydroquinone moiety influences the properties of the resulting polymers, such as lowering the melting point and improving solubility compared to unsubstituted hydroquinone-based polyesters. This makes them potentially more processable for various applications, including the development of high-performance plastics and materials for drug delivery systems.

The primary method for polymerizing this compound is through melt polycondensation with aromatic dicarboxylic acids or their derivatives, such as terephthalic acid or terephthaloyl chloride. This process involves the elimination of acetic acid at high temperatures to form ester linkages, resulting in a polyester chain.

Polymerization Mechanisms and Experimental Workflows

The polymerization of this compound with a dicarboxylic acid like terephthalic acid proceeds via a melt polycondensation reaction. The reaction is typically carried out in stages, starting with an initial ester interchange at a lower temperature, followed by a higher temperature stage under vacuum to drive the reaction to completion and increase the polymer's molecular weight.

Below is a generalized experimental workflow for this type of polymerization.

Experimental Protocols

The following protocols are based on established methods for the synthesis of aromatic polyesters using this compound as a comonomer.

Protocol 1: Melt Polycondensation of this compound and Hydroquinone Dipropionate with Terephthalic Acid

This protocol is adapted from a patented procedure for synthesizing a copolyester.

Materials:

-

Terephthalic acid

-

Phenylhydroquinone dipropionate

-

Hydroquinone dipropionate

-

Nitrogen gas (high purity)

-

Reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation outlet.

Procedure:

-

Charge the reaction vessel with terephthalic acid (0.50 mole), hydroquinone dipropionate (0.20 mole, 40 mole percent of diols), and phenylhydroquinone dipropionate (0.30 mole, 60 mole percent of diols).[1]

-

Purge the vessel with high-purity nitrogen to establish an inert atmosphere.

-

Heat the reaction mixture to approximately 300°C with continuous stirring. Acetic acid will begin to evolve as the ester interchange reaction proceeds.

-

After the bulk of the acetic acid has distilled off, gradually increase the temperature of the melt to 395°C.[1]

-

Once the target temperature is reached, apply a vacuum of approximately 0.5 mm of mercury.

-

Continue stirring under vacuum until a high melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

-

The resulting polymer can be extruded or allowed to cool and solidify in the reactor.

-

The solid polymer can be ground into a powder for further processing and analysis.

Quantitative Data

The following table summarizes the properties of a copolyester synthesized using phenylhydroquinone as a comonomer.

| Monomer Composition | Maximum Reaction Temp. | Polymer Appearance | Crystalline Melting Point (°C) | Tensile Strength (23°C) | Tensile Strength (260°C) |

| 100% Terephthalic Acid, 40% Hydroquinone Dipropionate, 60% Phenylhydroquinone Dipropionate | 395°C | Light tan, opaque, fibrous | 372°C | 113,078 kPa | 37,233 kPa |

Table 1: Properties of a copolyester synthesized from terephthalic acid, hydroquinone dipropionate, and phenylhydroquinone dipropionate.[1]

Potential Applications in Drug Development

While specific studies on the use of polymers derived from this compound for drug delivery are limited, the properties of aromatic polyesters suggest potential in this area. Their thermal stability and mechanical strength could be advantageous for creating durable drug delivery devices or implants. The aromatic nature of the polymer backbone could allow for drug loading through π-π stacking interactions with aromatic drug molecules.

Further research is needed to explore the biocompatibility and degradation profile of these polymers to ascertain their suitability for in vivo applications. Modification of the polymer backbone or end groups could be a strategy to introduce biodegradability or specific drug-targeting moieties.

The general concept for a polymer-based drug delivery system is outlined in the signaling pathway diagram below.

Conclusion

This compound serves as a valuable monomer for the synthesis of aromatic polyesters with modified thermal and mechanical properties. The melt polycondensation method provides a direct route to these materials. While current detailed experimental data in the public domain is somewhat limited, the provided protocols and data offer a solid foundation for researchers to begin exploring the synthesis and applications of these polymers. Further investigation into their biocompatibility and drug release kinetics is warranted to fully assess their potential in the field of drug development.

References

Application Notes and Protocols: Phenylhydroquinone Diacetate in the Synthesis of Liquid Crystalline Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phenylhydroquinone diacetate in the synthesis of thermotropic liquid crystalline polymers (LCPs). The inclusion of the phenyl side group on the hydroquinone moiety introduces a kink in the polymer backbone, which can be strategically utilized to modify the thermal properties and processability of the resulting materials. This document outlines the primary synthesis methodologies, key characterization techniques, and the relationship between polymer composition and its physicochemical properties.

Introduction

This compound is a key monomer in the synthesis of high-performance LCPs, particularly wholly aromatic polyesters. These polymers are renowned for their exceptional thermal stability, chemical resistance, and high mechanical strength, making them suitable for a wide range of applications, from advanced engineering materials to specialized components in medical devices. The synthesis of LCPs using this compound typically proceeds via a melt or solution polycondensation reaction with aromatic dicarboxylic acids.

Synthesis Methodologies

The primary method for synthesizing LCPs from this compound is melt polycondensation, a solvent-free process conducted at high temperatures. Solution polycondensation offers an alternative route, particularly for reactions requiring lower temperatures.

Melt Polycondensation

Melt polycondensation is an industrially significant method for producing high molecular weight LCPs. The reaction involves the direct condensation of this compound with an aromatic dicarboxylic acid, such as terephthalic acid (TPA) or 2,6-naphthalene-dicarboxylic acid (NDA), with the elimination of acetic acid.[1]

Experimental Protocol: Synthesis of a Copolyester from this compound, Hydroquinone Diacetate, and Terephthalic Acid

This protocol describes the synthesis of a copolyester with a specific molar ratio of phenylhydroquinone to hydroquinone, which has been shown to influence the final properties of the polymer.[2]

Materials:

-

This compound

-

Hydroquinone diacetate

-

Terephthalic acid (TPA)

-

Acetic anhydride (optional, for in-situ acetylation)

-

Catalyst (e.g., sodium acetate, optional)

Equipment:

-

Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.

-

Heating mantle with a programmable temperature controller.

-

Vacuum pump.

Procedure:

-

Charging the Reactor: The reactor is charged with equimolar amounts of the diacetate monomers (a mixture of this compound and hydroquinone diacetate in the desired molar ratio) and the dicarboxylic acid (terephthalic acid).

-

Inert Atmosphere: The reactor is purged with dry nitrogen to remove any oxygen and moisture. A slow stream of nitrogen is maintained throughout the initial heating phase.

-

Heating Profile:

-

The temperature is gradually raised to a point where the monomers melt and form a homogenous slurry.

-

The temperature is then increased to initiate the polycondensation reaction, typically in the range of 250-300°C. Acetic acid will begin to distill off.

-

The temperature is further raised, often above 325°C, to increase the reaction rate and facilitate the removal of the acetic acid byproduct.[1]

-

-